molecular formula C9H15NO B3058225 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile CAS No. 88485-80-7

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B3058225
CAS No.: 88485-80-7
M. Wt: 153.22 g/mol
InChI Key: IFRCIPCFEYIYEO-UHFFFAOYSA-N
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Description

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C9H15NO. It is a nitrile derivative with a ketone functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-4,4-dimethyl-3-oxopentanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with sodium cyanide to yield the nitrile compound.

Another method involves the direct alkylation of 4,4-dimethyl-3-oxopentanenitrile with ethyl iodide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and purity requirements. Industrial production may involve the use of automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.

    Reduction: 2-Ethyl-4,4-dimethyl-3-oxopentanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile is utilized in numerous scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile and ketone groups.

    Medicine: As a precursor in the synthesis of potential drug candidates with therapeutic properties.

    Industry: In the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile involves its functional groups, which can interact with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in nucleophilic addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanenitrile: Lacks the ethyl group, making it less sterically hindered.

    2-Methyl-4,4-dimethyl-3-oxopentanenitrile: Has a methyl group instead of an ethyl group, affecting its reactivity and steric properties.

    2-Ethyl-3-oxopentanenitrile: Lacks the additional methyl groups, resulting in different chemical behavior.

Uniqueness

2-Ethyl-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of both ethyl and dimethyl groups, which influence its steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional requirements.

Properties

IUPAC Name

2-ethyl-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-5-7(6-10)8(11)9(2,3)4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRCIPCFEYIYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603002
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88485-80-7
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88485-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-4,4-dimethyl-3-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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